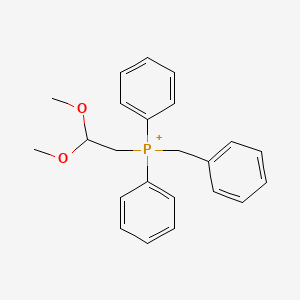
Benzyl-(2,2-dimethoxyethyl)-diphenylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-(2,2-dimethoxyethyl)-diphenylphosphanium is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis, particularly as intermediates in the preparation of various organic molecules. The unique structure of this compound makes it a valuable reagent in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(2,2-dimethoxyethyl)-diphenylphosphanium typically involves the reaction of benzyl chloride with diphenylphosphine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The resulting product is then treated with 2,2-dimethoxyethanol to yield the final compound. The reaction conditions usually involve moderate temperatures and the use of solvents such as toluene or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as crystallization and chromatography is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Benzyl-(2,2-dimethoxyethyl)-diphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various benzyl derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
Benzyl-(2,2-dimethoxyethyl)-diphenylphosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of Benzyl-(2,2-dimethoxyethyl)-diphenylphosphanium involves its ability to act as a nucleophile, participating in various substitution and addition reactions. The compound’s molecular targets include electrophilic centers in organic molecules, where it can form stable phosphonium salts. The pathways involved in its reactions are typically governed by the nature of the substituents and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Benzyl-(2,2-dimethoxyethyl)amine: Similar in structure but lacks the phosphonium group.
Diphenylphosphine: Contains the phosphine group but lacks the benzyl and dimethoxyethyl groups
Uniqueness
Benzyl-(2,2-dimethoxyethyl)-diphenylphosphanium is unique due to the presence of both the benzyl and diphenylphosphine groups, which confer distinct reactivity and stability. This makes it a versatile reagent in organic synthesis, with applications that are not easily replicated by other compounds .
Properties
CAS No. |
24744-64-7 |
|---|---|
Molecular Formula |
C23H26O2P+ |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
benzyl-(2,2-dimethoxyethyl)-diphenylphosphanium |
InChI |
InChI=1S/C23H26O2P/c1-24-23(25-2)19-26(21-14-8-4-9-15-21,22-16-10-5-11-17-22)18-20-12-6-3-7-13-20/h3-17,23H,18-19H2,1-2H3/q+1 |
InChI Key |
KULMAZPEWKXFJD-UHFFFAOYSA-N |
Canonical SMILES |
COC(C[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


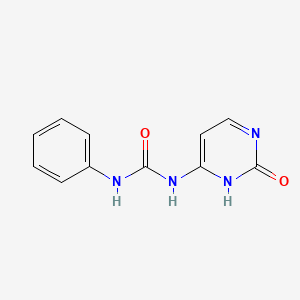
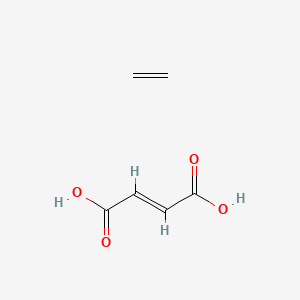

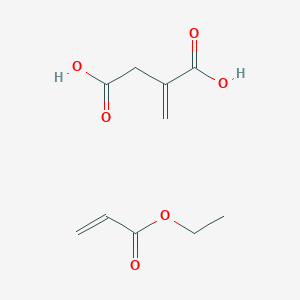
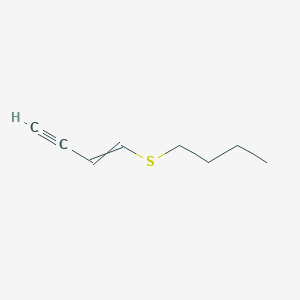
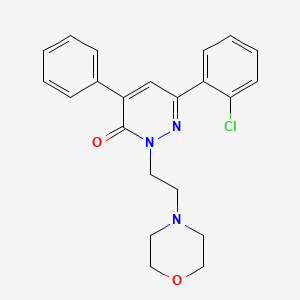
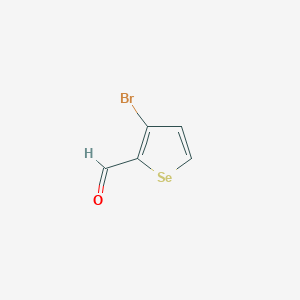
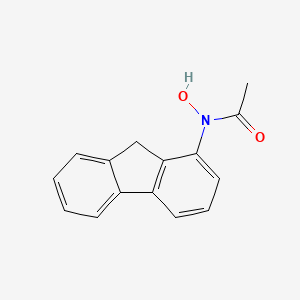
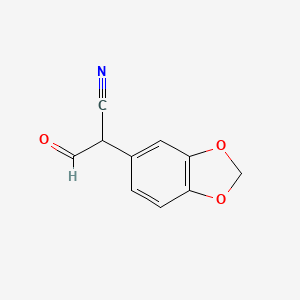
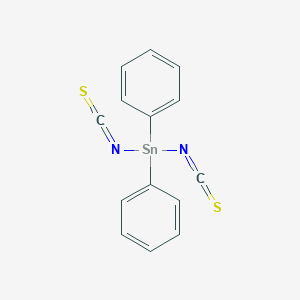
![6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14703861.png)
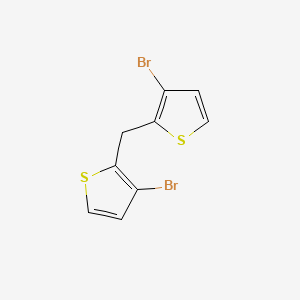
![1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione](/img/structure/B14703881.png)
![5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14703888.png)
